molecular formula C24H24N4O5S B2872769 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 941247-49-0

2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B2872769
CAS No.: 941247-49-0
M. Wt: 480.54
InChI Key: QMQOUVNFMOSVOX-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at the 4-position with a carbonitrile group, a 2H-1,3-benzodioxol-5-ylmethylamino group at the 5-position, and a 4-(azepane-1-sulfonyl)phenyl group at the 2-position (Fig. 1). The oxazole-carbonitrile scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(1,3-benzodioxol-5-ylmethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c25-14-20-24(26-15-17-5-10-21-22(13-17)32-16-31-21)33-23(27-20)18-6-8-19(9-7-18)34(29,30)28-11-3-1-2-4-12-28/h5-10,13,26H,1-4,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQOUVNFMOSVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate amine and sulfonyl chloride precursors.

    Introduction of the Benzodioxole Moiety: This step involves the reaction of a benzodioxole derivative with an appropriate amine to form the desired intermediate.

    Construction of the Oxazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the oxazole ring and the carbonitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Core Scaffold Variations

The target compound shares the 1,3-oxazole-4-carbonitrile core with several analogs:

  • 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (Compound A, ): Replaces the azepane sulfonyl group with a 2-fluorobenzoyl-piperazinyl moiety and a 2-fluorophenyl substituent. The piperazine ring (six-membered) offers less conformational flexibility than azepane, and the fluorobenzoyl group introduces electronegative character .
  • 2-(2-Chlorophenyl)-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile (Compound B, ): Features a chlorophenyl group and a dimethylaminoethylamino side chain. The absence of a sulfonyl group reduces hydrogen-bonding capacity, while the dimethylaminoethyl group may enhance solubility via protonation .

Key Substituent Comparisons

Compound Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₂₄H₂₅N₅O₅S 503.55 g/mol Azepane sulfonylphenyl, benzodioxolylmethylamino
Compound A () C₂₁H₁₇F₂N₅O₂ 417.40 g/mol 2-Fluorobenzoylpiperazinyl, 2-fluorophenyl
Compound B () C₁₄H₁₅ClN₄O 290.75 g/mol 2-Chlorophenyl, dimethylaminoethylamino

Key Observations :

  • Compound B’s simpler structure lacks aromatic sulfonyl or benzodioxole motifs, which may limit its pharmacokinetic profile .

Physicochemical and Crystallographic Properties

Hydrogen-Bonding and Solubility

  • The azepane sulfonyl group in the target compound can act as a hydrogen-bond acceptor via its sulfonyl oxygen atoms, enhancing interactions with biological targets or influencing crystal packing (cf. on hydrogen-bond functionality) .

Crystallographic Analysis

  • SHELX Refinement : The target compound’s crystal structure, if resolved, would likely use SHELX programs () for refinement, similar to other oxazole derivatives .
  • Ring Puckering : The azepane ring’s puckering parameters (Cremer-Pople coordinates, ) could differ significantly from Compound A’s piperazine ring, affecting overall molecular conformation .

Biological Activity

The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O5SC_{20}H_{22}N_4O_5S, with a molar mass of approximately 402.464 g/mol. The structure includes an azepane sulfonamide moiety and an oxazole ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has indicated that compounds with an oxazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted that certain oxazole derivatives demonstrated potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxazole Derivatives

Compound NameTarget OrganismActivity
Oxazole AS. aureusMIC = 15 µg/mL
Oxazole BE. coliMIC = 10 µg/mL
Oxazole CPseudomonas aeruginosaMIC = 20 µg/mL

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. For example, a screening of drug libraries revealed that several oxazole derivatives exhibited cytotoxic effects on cancer cell lines, particularly in multicellular spheroid models . The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.

Case Study: Anticancer Activity
In a study conducted by Walid Fayad et al., the compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 25 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

Compounds containing the oxazole structure have also been associated with anti-inflammatory activities. In vitro assays demonstrated that certain derivatives could inhibit pro-inflammatory cytokine release in macrophage models . This suggests a potential application in treating inflammatory diseases.

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in disease pathways. Molecular docking studies have provided insights into how the compound binds to enzymes and receptors implicated in microbial resistance and cancer progression .

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